
4-(1-Adamantyl)-2-bromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of adamantyl compounds is characterized by the fusion of three cyclohexane rings . This gives the molecule a rigid and virtually stress-free structure . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives . They can undergo various chemical transformations, including polymerization reactions .Applications De Recherche Scientifique
Anticancer Potential and Molecular Docking Studies
The compound 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione, a derivative of 4-(1-Adamantyl)-2-bromoaniline, was evaluated for its anticancer activity. Theoretical calculations and molecular docking studies were conducted to understand its interaction with the protein BRCA2, a target for MCF-7 cancer cells. This research highlights the potential chemotherapeutic applications of adamantyl derivatives in treating cancer (Karagoz Genç et al., 2015).
Reactivity and Synthesis
The reactivity of adamantylideneadamantanes was studied, showing that these compounds undergo bromination reactions that depend on the bromine concentration. Such studies provide valuable insights into the synthesis and reactivity of adamantane derivatives, including those related to 4-(1-Adamantyl)-2-bromoaniline, aiding in the development of new synthetic methods for complex molecules (Chiappe et al., 2000).
Noncovalent Interactions in Drug Design
Adamantane derivatives, including those related to 4-(1-Adamantyl)-2-bromoaniline, have been analyzed for their noncovalent interactions using crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. These studies are crucial for understanding the molecular basis of drug interactions and designing more effective therapeutics (El-Emam et al., 2020).
Development of Novel Intermediates for Therapeutics
Research has been conducted on the synthesis of amino acid derivatives of 4-(1-adamantyl)benzoic acid, obtained through the oxidation of 4-(1-adamantyl)toluene. These derivatives represent novel intermediates that could be utilized in the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic parameters, demonstrating the versatile applications of adamantyl compounds in developing new medications (Krasnikov et al., 2004).
Antimicrobial and Anti-Inflammatory Activities
Studies have shown that certain S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols exhibit potent antibacterial activity against a range of bacterial strains and also display anti-inflammatory activity. This suggests the potential of adamantyl derivatives in developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-(1-adamantyl)-2-bromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENCAVJVRPEVMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)-2-bromoaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

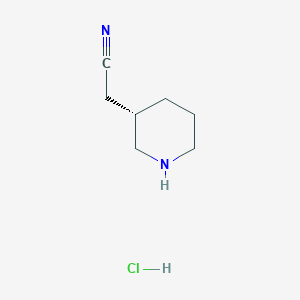


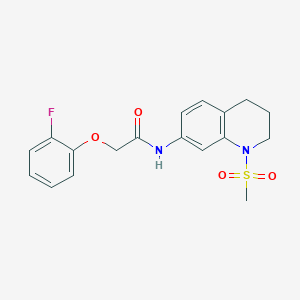
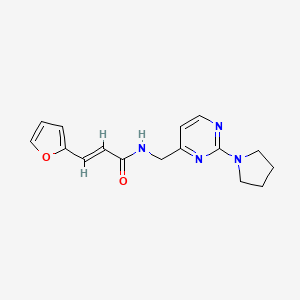
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)
![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)

![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)
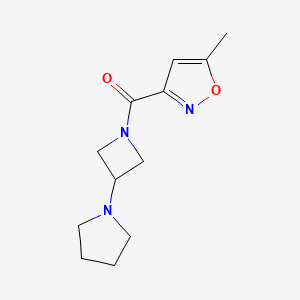
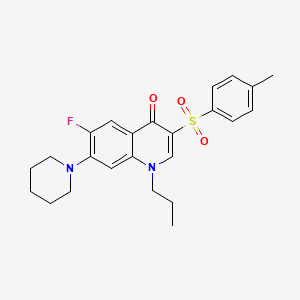
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)
![[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid](/img/structure/B2382990.png)